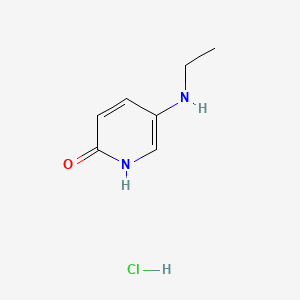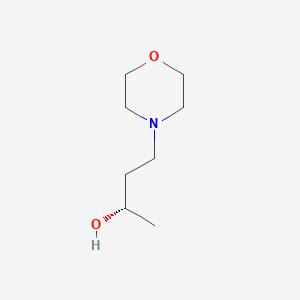
5-(Ethylamino)-1,2-dihydropyridin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylamino)-1,2-dihydropyridin-2-one hydrochloride is a chemical compound with a unique structure that includes an ethylamino group attached to a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)-1,2-dihydropyridin-2-one hydrochloride typically involves the reaction of ethylamine with a suitable precursor, such as a pyridinone derivative. The reaction conditions often include the use of a solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then isolated and purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and crystallization of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)-1,2-dihydropyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(Ethylamino)-1,2-dihydropyridin-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Ethylamino)-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of certain metabolic pathways or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: These compounds share a similar pyridinone ring structure and exhibit a range of biological activities.
Benzothiazole derivatives: These compounds have structural similarities and are known for their anti-inflammatory and antimicrobial properties.
Uniqueness
5-(Ethylamino)-1,2-dihydropyridin-2-one hydrochloride is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-(ethylamino)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-8-6-3-4-7(10)9-5-6;/h3-5,8H,2H2,1H3,(H,9,10);1H |
InChI Key |
JJAXLFAKGXTZQB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CNC(=O)C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Bromomethyl)oxan-4-yl]acetic acid](/img/structure/B15299921.png)

![4-Fluoro-3-[(methylamino)methyl]benzonitrile hydrochloride](/img/structure/B15299933.png)
![3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B15299939.png)


![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
![6-Ethynylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B15299963.png)

![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
![tert-butyl N-[2-(2-fluoro-5-methylphenyl)piperidin-4-yl]carbamate](/img/structure/B15299984.png)
